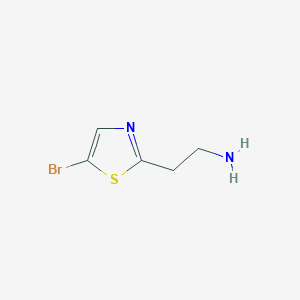

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Übersicht

Beschreibung

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1211526-44-1 . It has a molecular weight of 207.09 . The IUPAC name for this compound is 2-(5-bromo-1,3-thiazol-2-yl)ethanamine . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, can be achieved via the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction is typically carried out in ethanol and monitored by TLC .Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The InChI code for this compound is 1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 .Chemical Reactions Analysis

Thiazole derivatives, including 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, have been found to undergo various chemical reactions. For instance, the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 207.09 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Analgesic Activity

Thiazole derivatives have been shown to possess analgesic properties, which means they can be used to relieve pain. A study mentioned the synthesis of thiazole compounds that were screened for their analgesic activities, indicating their potential use in pain management .

Antifungal Activity

These compounds have also been tested for antifungal activity. The synthesis of certain thiazole derivatives led to compounds that were screened for their ability to inhibit fungal growth, suggesting applications in antifungal treatments .

Antibacterial Activity

The antibacterial efficacy of thiazole compounds has been investigated against a spectrum of microbiological species. This points towards their use in developing new antibacterial agents to treat various bacterial infections .

Antiproliferative Activity

Some thiazole derivatives have been screened for antiproliferative activity, which is the ability to inhibit cell growth and multiplication. This suggests potential applications in cancer research, where controlling the proliferation of cancer cells is a primary goal .

Anti-inflammatory Activity

Thiazoles have shown significant anti-inflammatory activities. This implies their use in the development of anti-inflammatory drugs that could help treat conditions characterized by inflammation .

Ulcerogenic Index Comparison

Certain thiazole derivatives have been compared with established drugs like indomethacin and celecoxib for their ulcerogenic index, which measures the potential of a compound to cause gastric ulcers. This comparison could lead to the development of safer anti-inflammatory medications with lower risks of causing ulcers .

Wirkmechanismus

While the specific mechanism of action for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is not mentioned in the retrieved papers, thiazole derivatives are known to exhibit a wide range of biological activities. They have been found to display antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety information for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Thiazole derivatives, including 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQIXIIEQJKRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine | |

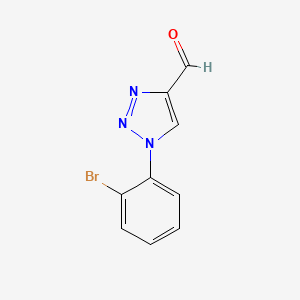

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

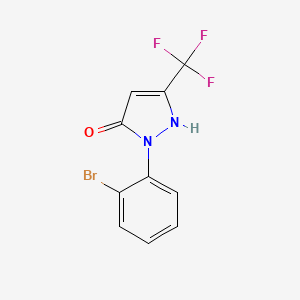

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)

amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)